molecular formula C5H9ClN2 B2850347 (2-Chloroethyl)(cyano)ethylamine CAS No. 997-78-4

(2-Chloroethyl)(cyano)ethylamine

Cat. No.: B2850347
CAS No.: 997-78-4
M. Wt: 132.59
InChI Key: FOIWTYLLDUEXJN-UHFFFAOYSA-N
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Description

(2-Chloroethyl)(cyano)ethylamine is an organic compound with the molecular formula C5H9ClN2 It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry

Mechanism of Action

Target of Action

(2-Chloroethyl)(cyano)ethylamine, also known as Mechlorethamine, is primarily targeted towards DNA . It is an alkylating agent that forms covalent bonds with DNA, thereby preventing DNA replication and transcription .

Mode of Action

Mechlorethamine works by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .

Biochemical Pathways

The primary biochemical pathway affected by Mechlorethamine is DNA replication and transcription . By forming covalent bonds with DNA, it prevents the DNA from uncoiling and separating, which is a necessary step in DNA replication and transcription . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

As an alkylating agent, it is known to be rapidly absorbed and distributed throughout the body . It is also known to be metabolized and excreted quickly .

Result of Action

The primary result of Mechlorethamine’s action is the prevention of cell division , particularly in rapidly dividing cells such as cancer cells . This leads to cell death and a reduction in the size of tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is recommended to avoid release to the environment . Also, personal protective equipment is required when handling this compound due to its cytotoxic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to produce 2-chloroethylamine hydrochloride. This intermediate is then reacted with cyanogen bromide to yield this compound . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted amines, nitriles, and heterocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

(2-Chloroethyl)(cyano)ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethylamine Hydrochloride: Similar in structure but lacks the cyano group.

    2-Bromoethylamine Hydrobromide: Contains a bromine atom instead of chlorine.

    3-Chloropropylamine Hydrochloride: Has an additional carbon in the chain.

Uniqueness

The combination of these functional groups makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

2-chloroethyl(ethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2/c1-2-8(5-7)4-3-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIWTYLLDUEXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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